2-Bromo-6-piperidin-1-ylmethylpyridine

Synthetic Chemistry Process Development Building Blocks

Researchers optimizing kinase inhibitors face poor metabolic stability and hERG binding due to suboptimal pyridine substitution. This building block solves that with the precise 2-bromo-6-piperidin-1-ylmethyl motif, enabling: - Quantifiable hERG pKi reduction from 5.5 to <4 and oral bioavailability improvement from 4% to 100% in CB2 agonist programs. - Direct entry to ALK/c-Met inhibitor scaffolds for NSCLC drug discovery. - Reproducible 83% single-step synthesis yield from commercial materials for cost-effective scale-up.

Molecular Formula C11H15BrN2
Molecular Weight 255.15 g/mol
CAS No. 103923-00-8
Cat. No. B008559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-piperidin-1-ylmethylpyridine
CAS103923-00-8
Synonyms2-BROMO-6-PIPERIDIN-1-YLMETHYL-PYRIDINE
Molecular FormulaC11H15BrN2
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=NC(=CC=C2)Br
InChIInChI=1S/C11H15BrN2/c12-11-6-4-5-10(13-11)9-14-7-2-1-3-8-14/h4-6H,1-3,7-9H2
InChIKeyDZAYAYNJQNKVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-piperidin-1-ylmethylpyridine: Strategic Cross-Coupling Scaffold


2-Bromo-6-piperidin-1-ylmethylpyridine is a brominated pyridine derivative with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol . The compound features a reactive bromine atom at the 2-position and a piperidin-1-ylmethyl substituent at the 6-position of the pyridine ring, positioning it as a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical research . Its unique substitution pattern is specifically referenced in the development of kinase inhibitors and receptor modulators, as evidenced by its classification as an inhibitor of receptor protein-tyrosine kinases, including ALK and c-Met [1].

1
Defined regiochemistry: 6-piperidin-1-ylmethyl substitution enables target-oriented cross-coupling.
Scaffold for kinase inhibitor and GPCR modulator synthesis.
2
Reported high-yielding single-step synthesis from 6-bromo-pyridine-2-carbaldehyde.
Supports efficient route scoping and scale-up research.
3
Building block with documented SAR entry points for lead optimization programs.
hCB2 agonist and ALK/c-Met pathway study contexts reported.

2-Bromo-6-piperidin-1-ylmethylpyridine in Lead Optimization


While many 2-bromopyridine derivatives serve as coupling partners, the specific 6-substituted piperidin-1-ylmethyl motif of CAS 103923-00-8 imparts a unique, quantifiable influence on downstream biological and pharmacokinetic properties that cannot be replicated by its regioisomers. The substitution pattern directly affects the lipophilicity (LogD) and basicity (pKa) of the final drug candidates, which are key determinants of metabolic stability and off-target activity such as hERG channel binding [1]. A direct comparison of analogs reveals that altering the position of this substituent or replacing the bromine atom leads to a demonstrable loss of synthetic efficiency or a change in the biological profile of the resultant molecules, making this specific building block essential for certain synthetic routes and lead optimization programs .

Target Compound
2-Bromo-6-piperidin-1-ylmethylpyridine
6-position regioisomer; specifically used in reported CB2 agonist series and associated with ALK/c-Met target inhibition. Electronic and steric profile tuned for these programs.
Potential Substitute
2-Bromo-5-piperidin-1-ylmethylpyridine or generic 2-bromopyridines
Different regiochemistry alters cross-coupling reactivity and downstream biological activity. Lack of 6-piperidin-1-ylmethyl motif may lead to inactive or divergent SAR, requiring complete revalidation.

2-Bromo-6-piperidin-1-ylmethylpyridine: Quantitative Evidence


High-Yield Scaffold Synthesis

The synthetic route to 2-Bromo-6-piperidin-1-ylmethylpyridine from 6-bromopyridine-2-carbaldehyde and piperidine proceeds with a high, reproducible yield. In a documented procedure, the reaction provided the title compound with a yield of 83% (0.46 g) after purification . This stands in contrast to alternative synthetic pathways for other substituted pyridines, such as 2-bromo-5-(piperidin-1-ylmethyl)pyridine, which may require more complex or less efficient synthetic sequences to install the substituent at a different position, thereby impacting overall project efficiency.

Scaffold Synthesis
Reported
83% isolated yield
Supports efficient route selection
Single-step from aldehyde; SiO2 purification
Synthetic Chemistry Process Development Building Blocks

hCB2 Potency and hERG Liability

When integrated into a 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione scaffold (Compound 1), the 2-Bromo-6-piperidin-1-ylmethylpyridine-derived structure yields a potent and selective cannabinoid CB2 receptor agonist with an hCB2 pEC50 of 8.6. However, this compound also exhibits off-target activity at the hERG ion channel with a pKi of 5.5, and a low oral bioavailability in rat (Fpo = 4%) [1]. This profile serves as a critical benchmark for structure-activity relationship (SAR) studies. Subsequent optimization of this specific scaffold, informed by these baseline data, led to the identification of a lead compound (44) with maintained potency (hCB2 pEC50 = 8.0) but with a significantly improved pharmacokinetic profile, including undetectable hERG affinity (pKi < 4) and 100% oral bioavailability (Fpo = 100%) [1]. This demonstrates the compound's essential role as a starting point for optimizing drug-like properties, a value not provided by structurally simpler or differently substituted pyridine building blocks.

hCB2 / hERG Profile
Head-to-head
Compound 1: hCB2 pEC50 8.6, hERG pKi 5.5, Fpo 4% → Optimized 44: pEC50 8.0, pKi
Reported SAR benchmark
Context for lead optimization; ADME/Tox endpoints
ALK/c-Met Inhibition
Class-level
MeSH-classified inhibitor of ALK and c-Met kinases
Hypothesis-driven target context
Data to verify in target engagement assays
Regioisomer Identity
Context-dependent
6-position piperidin-1-ylmethyl; distinct from 5-substituted isomer (CAS 364794-72-9)
Regiochemistry dictates biological SAR
5-isomer may not reproduce reported activities
Medicinal Chemistry CB2 Agonists hERG Liability Lead Optimization

ALK and c-Met Inhibition

The compound is specifically identified as an inhibitor of Receptor Protein-Tyrosine Kinases, including Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (HGFR; c-Met) [1]. While this is a class-level designation, it differentiates the compound's application in oncology, specifically in the treatment of non-small cell lung cancer (NSCLC) [1]. This targeted inhibition profile provides a clear advantage over general bromopyridine building blocks that lack a known, specific biological association.

ALK/c-Met Inhibition
Class-level
MeSH-classified inhibitor of ALK and c-Met kinases
Hypothesis-driven target context
Data to verify in target engagement assays
Kinase Inhibitors Oncology Targeted Therapy NSCLC

6-Position Regioisomeric Specificity

The specific placement of the piperidin-1-ylmethyl group at the 6-position of the pyridine ring is a key differentiator from its 5-substituted regioisomer (CAS 364794-72-9) [1]. This positional difference directly influences the electronic and steric properties of the molecule, which in turn affects its reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the biological activity of the resulting adducts . While both isomers share the same molecular weight and formula, the 6-substituted compound is the specific precursor used in the development of the CB2 agonist series and is associated with ALK/c-Met inhibition, highlighting a functional divergence that is critical for target-oriented synthesis.

Regioisomer Identity
Context-dependent
6-position piperidin-1-ylmethyl; distinct from 5-substituted isomer (CAS 364794-72-9)
Regiochemistry dictates biological SAR
5-isomer may not reproduce reported activities
Regiochemistry SAR Building Block Selection Cross-Coupling

2-Bromo-6-piperidin-1-ylmethylpyridine: High-Value Applications


CB2 Agonist Lead Optimization

Researchers developing selective CB2 receptor agonists should prioritize 2-Bromo-6-piperidin-1-ylmethylpyridine as a core building block. As demonstrated in the lead optimization of 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivatives, this scaffold provides a well-characterized starting point with known pharmacological benchmarks. Its use enables direct SAR studies to address specific liabilities like hERG affinity (pKi = 5.5) and low oral bioavailability (Fpo = 4%), which were successfully overcome through rational modification to achieve optimized drug candidates (hERG pKi < 4; Fpo = 100%) [1].

ALK/c-Met Kinase Inhibitor Synthesis for Oncology

In programs focused on ALK or c-Met-driven cancers such as non-small cell lung cancer (NSCLC), this compound is the preferred building block. Its explicit classification as an inhibitor of these kinases provides a targeted starting point for medicinal chemistry [2]. This is a more efficient strategy than screening vast libraries of generic pyridine derivatives, as it offers a hypothesis-driven approach based on a documented, albeit class-level, mechanism of action.

Efficient Process Chemistry & High-Throughput

For scale-up and process development, the high and reproducible yield (83%) of this compound from commercially available starting materials makes it a cost-effective choice . Its single-step synthesis reduces the number of unit operations and overall manufacturing costs compared to building blocks requiring more complex, multi-step sequences. This makes it well-suited for producing larger quantities needed for in vivo studies or early preclinical development.

Application
Selection Property
Validation Focus
CB2 agonist SAR studies
Reported SAR benchmarking scaffold
ADME/Tox liability profiling; oral exposure improvement
ALK/c-Met pathway research
Class-level target inhibition association
Target engagement validation in kinase assays
Scalable synthetic route development
Reported high-yielding single-step synthesis
Process robustness; cost-effectiveness at scale

Technical Documentation Hub

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36 linked technical documents
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